4-Fluorocinnamic acid

Beschreibung

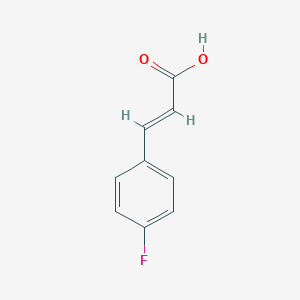

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309863 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14290-86-9, 459-32-5 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorocinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals.[1][2] The fluorine substitution can enhance lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in drug design.[1][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for a technical audience.

Core Properties of this compound

This compound is a white to off-white or light yellow crystalline powder at room temperature.[4][5][6] Its fundamental properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO₂ | [4][5] |

| Molecular Weight | 166.15 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [5][7] |

| Melting Point | 209-210 °C | [6][8] |

| Boiling Point | 302.6 °C at 760 mmHg | [4] |

| Density | 1.311 g/cm³ | [4] |

| pKa | 3.99 | [4] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble/Sparingly soluble | [4][5] |

| Ethanol | Soluble | [4][5] |

| Methanol | Soluble | [5] |

| Ether | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Readily soluble | [5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions, primarily the Knoevenagel condensation and the Perkin reaction.[5][7] These methods involve the reaction of 4-fluorobenzaldehyde with a suitable active methylene compound.

Experimental Protocols

1. Knoevenagel Condensation

The Knoevenagel condensation provides an efficient route to this compound by reacting 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst.[5][9]

-

Materials:

-

4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (catalyst and solvent) or Piperidine (catalyst) in a suitable solvent like ethanol

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

-

Add a catalytic amount of piperidine if not using pyridine as the solvent.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the product precipitates out as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a white crystalline solid.

-

2. Perkin Reaction

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids, including this compound.[10][11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[11]

-

Materials:

-

4-fluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate or potassium acetate

-

Sodium hydroxide (for neutralization)

-

Hydrochloric acid (for acidification)

-

Activated charcoal (for decolorization)

-

-

Procedure:

-

Place 4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) into a round-bottom flask fitted with an air condenser.

-

Heat the mixture in an oil bath at 180°C for 5 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

-

Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

-

If the product does not crystallize upon cooling, add a concentrated solution of sodium hydroxide to dissolve the acid.

-

Filter the solution to remove any insoluble impurities.

-

Decolorize the filtrate by adding a small amount of activated charcoal and boiling for a few minutes.

-

Filter the hot solution.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallize from ethanol if further purification is needed.

-

Spectroscopic Characterization

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2][12]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for trans-4-Fluorocinnamic acid include:

-

A doublet for the vinylic proton alpha to the carbonyl group.

-

A doublet for the vinylic proton beta to the carbonyl group, showing coupling to the alpha proton.

-

Multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring.

-

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, the vinylic carbons, and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.[6][8]

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[7][13]

-

Analysis: The IR spectrum will show characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[13]

-

A sharp C=O stretching band for the carbonyl group around 1680-1700 cm⁻¹.[13]

-

A C=C stretching band for the alkene group around 1620 cm⁻¹.[13]

-

Bands corresponding to the aromatic C-H and C=C stretching, and a strong C-F stretching band.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). The mass spectrum will show the molecular ion peak [M-H]⁻ corresponding to the deprotonated molecule.[7] Fragmentation patterns can provide further structural information.

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of a wide array of specialty chemicals and biologically active molecules.[1][2]

Pharmaceutical and Agrochemical Synthesis

The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and bioavailability.[3] Consequently, this compound is a valuable precursor for the synthesis of:

-

Anti-inflammatory agents: Cinnamic acid derivatives are known to modulate inflammatory pathways.[4][14]

-

Anticancer agents: Derivatives have been investigated as inhibitors of oncogenic protein kinases.[3][15]

-

Agrochemicals: Used in the development of new pesticides and herbicides.

Materials Science

The unique electronic and photophysical properties of this compound make it a candidate for applications in materials science, including the synthesis of:

-

Polymers and liquid crystals: Its rigid structure can be incorporated into polymer backbones to impart specific properties.[7]

-

Photoresponsive materials: The conjugated system allows for its use in the development of light-sensitive materials.[5]

Signaling Pathway Involvement

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4] Cinnamic acid derivatives have been reported to inhibit NF-κB activation.[4]

Below is a diagram illustrating a simplified NF-κB signaling pathway and a hypothetical point of intervention for a this compound derivative.

References

- 1. organicreactions.org [organicreactions.org]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. asianpubs.org [asianpubs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. longdom.org [longdom.org]

- 12. fchpt.stuba.sk [fchpt.stuba.sk]

- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorocinnamic acid, a compound of significant interest in pharmaceutical and chemical research. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting the information in a clear and accessible format for professionals in the field.

Nomenclature and Chemical Identity

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (E)-3-(4-fluorophenyl)prop-2-enoic acid [1]. This name precisely describes its molecular structure, indicating a prop-2-enoic acid backbone with a 4-fluorophenyl substituent at the third carbon, and the (E)-configuration denotes the trans isomerism around the carbon-carbon double bond.

Synonyms:

This compound is also known by several other names in literature and commercial listings. These synonyms are crucial for comprehensive literature searches and material sourcing.

-

p-Fluorocinnamic acid[1]

-

trans-4-Fluorocinnamic acid[1]

-

(2E)-3-(4-fluorophenyl)prop-2-enoic acid[1]

-

3-(4-fluorophenyl)acrylic acid[1]

-

para-fluorocinnamate[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 207-211 °C |

| Boiling Point | 281.6 °C at 760 mmHg |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

| CAS Number | 459-32-5 |

Synthesis and Experimental Protocols

This compound is primarily synthesized through condensation reactions. The two most common methods are the Knoevenagel Condensation and the Perkin Reaction.

3.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst[2].

Experimental Protocol: Knoevenagel Condensation for Cinnamic Acid Derivatives

This protocol is a general procedure for the synthesis of cinnamic acid derivatives and can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a suitable solvent such as ethanol or pyridine.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine[2].

-

Reaction: Heat the mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure.

-

Isolation: Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

3.2. Perkin Reaction

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid[3][4].

Experimental Protocol: Perkin Reaction for Cinnamic Acid Derivatives

This is a generalized protocol that can be specifically adapted for the synthesis of this compound.

-

Reactant Mixture: In a dry round-bottom flask, thoroughly mix 4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Heating: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.

-

Hydrolysis: Allow the reaction mixture to cool slightly and then pour it into a beaker containing water to hydrolyze the unreacted acetic anhydride.

-

Purification: Boil the aqueous mixture and then cool it. The crude this compound will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol-water.

Synthesis Workflow Diagram:

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and potential anti-cancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways:

Derivatives of cinnamic acid have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.

Signaling Pathway Diagram:

Logical Relationship of Presented Information

The information in this guide is structured to provide a logical progression from the fundamental chemical identity of this compound to its synthesis and biological relevance.

Information Flow Diagram:

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile compound.

References

physical and chemical properties of 4-Fluorocinnamic acid

An In-depth Technical Guide to 4-Fluorocinnamic Acid: Core Physical and Chemical Properties

Introduction

This compound (4-FCA) is an aromatic organic compound and a halogenated derivative of cinnamic acid.[1] Its chemical structure features a fluorine atom at the para-position of the phenyl ring, a substitution that imparts unique electronic properties and enhances metabolic stability in its derivatives.[2][3] This makes it a valuable building block and key intermediate in various fields, particularly in the development of pharmaceuticals, advanced materials, and agrochemicals.[2][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a summary of its applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder.[1][5][6] It is stable under normal room temperature conditions.[5] The compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, ether, chloroform, and dimethyl sulfoxide (DMSO).[1][5]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO₂ | [2][4][7] |

| Molecular Weight | 166.15 g/mol | [2][4][7] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Melting Point | 190 - 211 °C (range from various sources) | [2][4][5][6] |

| Boiling Point | ~281.6 - 302.6 °C at 760 mmHg | [4][5][6] |

| Density | ~1.22 - 1.311 g/cm³ | [4][5][6] |

| Flash Point | 124.1 - 136.8 °C | [4][5] |

| pKa | 3.99 - 4.43 | [5][8] |

| Water Solubility | Slightly soluble / Sparingly soluble | [1][5] |

| logP (Octanol/Water) | 1.92 | [4][9] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, alkene, and carboxylic acid protons. | [4][10][11] |

| ¹³C NMR | Spectra available, with predictable shifts for carbonyl, alkene, and aromatic carbons. | [4][11][12] |

| IR Spectroscopy | Data available from sources like NIST and Sigma-Aldrich. | [7][13] |

| Mass Spectrometry | Electron ionization mass spectra are available for analysis. | [4][7][13] |

Chemical Reactivity

This compound possesses three primary reactive sites: the carboxylic acid group, the carbon-carbon double bond, and the fluorinated benzene ring.

-

Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification and neutralization with bases to form carboxylates.[5]

-

Alkene Double Bond: The carbon-carbon double bond is susceptible to addition reactions, including halogenation and hydrogenation.[5]

-

Aromatic Ring: The fluorine atom on the benzene ring influences the electron density, affecting the reactivity and positional selectivity in electrophilic substitution reactions.[5]

Experimental Protocols

The synthesis of this compound is commonly achieved through condensation reactions. The most cited laboratory and industrial methods are the Knoevenagel condensation and the Perkin reaction.[1][4]

Knoevenagel Condensation

This method involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a mild base.

-

Reactants: 4-fluorobenzaldehyde, malonic acid.[1]

-

Catalyst/Base: A mild base such as pyridine or piperidine is typically used, often with a catalytic amount of acetic acid.[1]

-

Procedure:

-

Combine 4-fluorobenzaldehyde and malonic acid in a suitable reaction vessel.

-

Add the basic catalyst (e.g., pyridine).

-

Heat the mixture under reflux conditions.

-

Monitor the reaction progress using a suitable technique (e.g., Thin-Layer Chromatography).

-

Upon completion, the product is isolated and purified, typically through recrystallization.

-

Palladium-Catalyzed Synthesis (Heck-type Reaction)

A more modern approach involves a palladium-catalyzed reaction between an aryl halide and acrylic acid.

-

Reactants: p-Fluoroiodobenzene (or another suitable aryl halide) and acrylic acid.[6]

-

Catalyst: A palladium(II)-imidazole complex (1.0 mol%).[6]

-

Base/Solvent: Lithium tert-butoxide (LiOtBu) or potassium tert-butoxide (KOtBu) in water.[6]

-

Procedure:

-

Under a nitrogen atmosphere, add the base (e.g., LiOtBu, 3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol) to a Schlenk reaction tube. Stir for 10 minutes at room temperature.[6]

-

Add the aryl halide (p-fluoroiodobenzene, 1.0 mmol) and the palladium catalyst (1.0 mol%).[6]

-

Stir the reaction mixture at 100 °C for 12 hours.[6]

-

After cooling to room temperature, acidify the mixture to a pH of 1 with 4 M hydrochloric acid.[6]

-

Extract the product with ethyl acetate.[6]

-

Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure and purify the resulting residue using flash chromatography on a silica gel column to obtain pure this compound.[6]

-

Applications and Signaling Pathways

This compound is a critical intermediate in synthesizing more complex, biologically active molecules. The introduction of the fluorine atom can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[14]

Synthesis of Bioactive Molecules

4-FCA is a precursor for pharmaceuticals, including anti-inflammatory agents, tyrosine kinase inhibitors, and anticancer drugs.[2][4] For example, the related compound trans-3,4-Difluorocinnamic acid is a precursor for synthesizing Psammaplin A derivatives, which act as radiosensitizers in human lung cancer cells.[14][15]

Caption: Workflow of this compound as a precursor in drug synthesis.

General Synthesis Workflow

The common synthetic routes to produce this compound can be visualized as a general workflow starting from readily available chemical precursors.

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it highly valuable in organic synthesis. Its utility as a precursor for high-value molecules, especially in the pharmaceutical industry, is well-established. The methodologies for its synthesis are robust, allowing for its reliable production for research and commercial purposes. This guide provides the foundational technical information required by professionals in chemistry and drug development to effectively utilize this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 6. This compound | 459-32-5 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 459-32-5 [amp.chemicalbook.com]

- 9. This compound (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound(14290-86-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ossila.com [ossila.com]

Navigating the Solubility Landscape of 4-Fluorocinnamic Acid in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of the solubility of active pharmaceutical ingredients and intermediates is paramount. This technical guide provides an in-depth exploration of the solubility of 4-Fluorocinnamic acid in various organic solvents, offering a valuable resource for formulation design, purification processes, and analytical method development.

This compound, a derivative of cinnamic acid, is a versatile building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its solubility characteristics dictate its behavior in different chemical environments, influencing reaction kinetics, crystallization, and bioavailability. This guide consolidates available solubility information, details experimental methodologies for its determination, and presents a visual workflow to aid in laboratory practices.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, it is widely reported to be soluble in common organic solvents.[1][2] To provide a quantitative frame of reference, the following table presents solubility data for the closely related parent compound, trans-cinnamic acid. It is crucial to note that while structurally similar, the fluorine substitution in this compound will influence its polarity and intermolecular interactions, potentially leading to different solubility values. Therefore, the data for trans-cinnamic acid should be considered as an estimation and a starting point for experimental design.

| Organic Solvent | Temperature (°C) | Solubility of trans-Cinnamic Acid ( g/100g of solvent) |

| Methanol | 25 | 46.5 |

| Ethanol | 25 | 58.7 |

| 1-Propanol | 25 | 53.8 |

| 2-Propanol (Isopropanol) | 25 | 47.9 |

| 1-Butanol | 25 | 48.1 |

| Acetone | 25 | 70.3 |

| Ethyl Acetate | 25 | 39.2 |

Disclaimer: The data presented in this table is for trans-cinnamic acid and is intended for reference purposes only. Experimental determination of the solubility of this compound in the specific solvent and conditions of interest is highly recommended for accurate results.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid compound in a solvent.

Isothermal Shake-Flask Method

This method involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled vials or flasks with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials/flasks and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally to ensure that the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step to prevent any changes in solubility.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container. This step is essential to remove any undissolved solid particles, which would lead to erroneously high solubility values.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the organic solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the isothermal shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents. While challenges remain in obtaining extensive quantitative data, the provided reference information and detailed experimental protocols offer a robust framework for researchers to proceed with their specific applications in a scientifically sound manner. The importance of empirical determination of solubility for this specific compound cannot be overstated for ensuring the accuracy and success of research and development endeavors.

References

Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Overview

This guide provides an in-depth analysis of the spectroscopic data for 4-Fluorocinnamic acid, a synthetic derivative of cinnamic acid utilized in medicinal and agricultural chemistry research.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a quantitative overview of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the molecule. The data presented was obtained in DMSO-d6.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | ~12.5 | Singlet (broad) | N/A |

| Ar-H | 7.8 - 7.66 | Multiplet | N/A |

| =CH- | 7.58 | Doublet | 16.0 |

| Ar-H | 7.266 | - | - |

| =CH- | 6.536 | Doublet | 16.0 |

Data sourced from experiments conducted at 300 MHz and 400 MHz in DMSO-d6.[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum identifies the different carbon environments. The following data was recorded at 75 MHz in DMSO-d6.[3]

| Chemical Shift (ppm) |

| 167.81 |

| 164.3 (d, J = 248 Hz) |

| 142.79 |

| 131.00 (d, J = 3.15 Hz) |

| 130.53 (d, J = 8.6 Hz) |

| 119.24 |

| 115.94 (d, J = 21.7 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in this compound. Key absorption bands are indicative of its carboxylic acid and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2400 (broad) | O-H stretch (Carboxylic Acid) |

| ~1680 | C=O stretch (Carboxylic Acid) |

| ~1625 | C=C stretch (Alkene) |

| ~1600, ~1500 | C=C stretch (Aromatic Ring) |

| ~1230 | C-F stretch |

| ~980 | =C-H bend (trans-Alkene) |

Data is a general representation from various sources.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry data provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The molecular weight of this compound is 166.15 g/mol .[1][4]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) |

| 166 | 100.0 (Molecular Ion) |

| 165 | 46.1 |

| 149 | 37.0 |

| 121 | 37.0 |

| 101 | 37.6 |

| 120 | 24.0 |

| 109 | 16.2 |

| 75 | 16.5 |

Source: ChemicalBook[2]

LC-MS Data (Negative ESI)

| Precursor Ion [M-H]⁻ | m/z | Collision Energy | Top 5 Fragment Peaks (m/z) |

| 165.0357 | 95.0332 | 1.25 | 121.048, 101.04, 51.02156, 77.04103 |

| 165.0357 | 95.0332 | 30 | 51.02403, 101.04, 75.02476, 121.048 |

Source: PubChem[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds.[7]

-

Sample Preparation: A small quantity (typically 2-5 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3.[8] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

Instrumentation: The sample is transferred to an NMR tube. The analysis is performed using a spectrometer operating at a specific frequency for protons (e.g., 300 MHz or 400 MHz).[2][3]

-

Data Acquisition: For ¹H NMR, standard parameters are typically sufficient for uniform excitation.[9] For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.[10]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically Tetramethylsilane (TMS).

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. For a solid sample like this compound, several preparation techniques can be employed.[11]

Thin Solid Film Method [12]

-

Sample Preparation: Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.[12]

-

Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[12]

-

Analysis: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

KBr Pellet Method [13]

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr).

-

Grinding: The mixture is finely ground to a powder.

-

Pellet Formation: The powder is placed in a die and pressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the spectrometer's sample holder for analysis.

Nujol Mull Method [14]

-

Sample Preparation: 5 to 10 mg of the finely ground sample is mixed with a small drop of Nujol (mineral oil) to create a paste or 'mull'.[14]

-

Film Formation: The mull is then spread between two salt plates.[14]

-

Analysis: The "sandwich" is placed in the spectrometer for analysis. A reference spectrum of Nujol should be considered as it has its own characteristic peaks.[14]

Mass Spectrometry Protocol

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. For an organic acid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[15][16]

-

Sample Preparation & Derivatization: To increase volatility for GC analysis, the carboxylic acid group must be derivatized.[18] This is often achieved through silylation, for example, by reacting the sample with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).[17] The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[15]

-

Ionization and Mass Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing it to ionize and fragment.[15] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).[15]

-

Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase used for the LC separation. Derivatization is not always necessary for LC-MS.[18]

-

Chromatographic Separation: The sample solution is injected into a liquid chromatograph. Separation is achieved using a column (e.g., C18) and a gradient elution of solvents.[16]

-

Ionization and Mass Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used, which can be operated in positive or negative ion mode. For carboxylic acids, negative ESI mode is often used to detect the deprotonated molecule [M-H]⁻.[16] The ions are then analyzed by a mass spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(14290-86-9) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(14290-86-9) IR Spectrum [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. metbio.net [metbio.net]

- 16. lcms.cz [lcms.cz]

- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Biological Activity of 4-Fluorocinnamic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid that has garnered significant interest in the scientific community, primarily as a versatile synthetic intermediate in the development of novel therapeutic agents and advanced materials.[1][2] Its structural backbone, cinnamic acid, is a well-known natural product with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom to the phenyl ring can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its metabolic stability, bioavailability, and biological efficacy.[3][4]

This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives. Due to the limited availability of direct biological data on 4-FCA itself, this document also includes information on closely related analogues to provide a broader context for its potential therapeutic applications. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Quantitative Biological Activity Data

Direct quantitative data on the biological activity of this compound is not extensively available in the public domain, reflecting its primary use as a chemical building block. However, studies on its derivatives and related compounds provide valuable insights into its potential bioactivities.

| Compound/Derivative | Biological Activity | Metric | Value | Cell Line/Organism |

| This compound ester derivative | Tyrosinase Inhibition | IC50 | 8.3 µM | Mushroom Tyrosinase |

| trans-Cinnamic acid | Anticancer | IC50 | 2.4 mM | Human Melanoma (HT-144) |

| Cinnamic acid derivatives | Anticancer | IC50 | 42 - 166 µM | Various (HeLa, K562, Fem-x, MCF-7) |

| 2-chlorocinnamic acid | Tyrosinase Inhibition (diphenolase) | IC50 | 0.765 mM | Mushroom Tyrosinase |

| 2,4-dichlorocinnamic acid | Tyrosinase Inhibition (diphenolase) | IC50 | 0.295 mM | Mushroom Tyrosinase |

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Anticancer Activity

Cinnamic acid has been shown to induce cytostasis and reverse malignant properties in various human tumor cells, with IC50 values ranging from 1 to 4.5 mM in glioblastoma, melanoma, prostate, and lung carcinoma cells.[6] The proposed anticancer mechanism for cinnamic acid involves the induction of apoptosis through the extrinsic pathway, mediated by TNF-α and its receptor TNFR1, leading to the activation of caspase-8 and caspase-3.[7] Derivatives of cinnamic acid have shown more potent cytotoxicity, with IC50 values in the micromolar range.[8]

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators. While direct evidence for this compound is lacking, related compounds have been shown to inhibit NF-κB activation.

Enzyme Inhibition

A derivative of this compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis, with an IC50 value of 8.3 µM.[4] The inhibition of tyrosinase is a target for developing treatments for hyperpigmentation disorders. The mode of inhibition for various cinnamic acid derivatives against tyrosinase has been reported as competitive, non-competitive, or mixed-type, indicating that the substitution pattern on the cinnamic acid scaffold plays a crucial role in its interaction with the enzyme's active site.[4][10]

Biodegradation

A specific biological activity of this compound that has been studied in detail is its biodegradation by a consortium of Arthrobacter and Ralstonia strains. Arthrobacter sp. strain G1 can utilize 4-FCA as a sole carbon source, converting it to 4-fluorobenzoic acid.[1][11] This metabolic process follows substrate inhibition kinetics.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Materials:

-

96-well plates

-

Human cancer cell line (e.g., HT-144 melanoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or derivative) stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[12][13]

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound (or derivative) suspension

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Diclofenac or Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group (vehicle), a standard group, and test groups receiving different doses of the test compound.[14]

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally. The control group receives only the vehicle.[14]

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[3]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[3]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.[14]

Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on tyrosinase activity.

Materials:

-

96-well plates

-

Mushroom tyrosinase solution

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (or derivative) solution

-

Kojic acid (positive control)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Include a control with no inhibitor and a positive control with kojic acid.

-

Pre-incubation: Incubate the plate for a few minutes at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular time intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. The type of inhibition (competitive, non-competitive, etc.) can be determined by Lineweaver-Burk plot analysis.[4]

Signaling Pathways and Workflows

NF-κB Signaling Pathway in Inflammation

Cinnamic acid and its derivatives have been implicated in the modulation of the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a simplified overview of this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening compounds for cytotoxic activity.

Caption: General workflow for in vitro cytotoxicity screening.

Biodegradation Pathway of this compound

The biodegradation of 4-FCA by a microbial consortium involves a multi-step process.

References

- 1. Biodegradation kinetics of this compound by a consortium of Arthrobacter and Ralstonia strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation kinetics of this compound by a consortium of Arthrobacter and Ralstonia strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 4-Fluorocinnamic Acid: A Technical Guide for Researchers

Abstract

4-Fluorocinnamic acid (4-FCA), a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a versatile building block in medicinal chemistry and drug development.[1][2] Its utility primarily stems from its role as a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[3][4][5] The introduction of a fluorine atom at the para position of the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often enhancing its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing from studies on its parent compound and related derivatives. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug discovery efforts.

Core Biological Activities and Mechanisms of Action

While direct and extensive research on the specific mechanism of action of this compound is limited, its biological activities can be largely inferred from studies on cinnamic acid and its other derivatives. The primary mechanisms revolve around enzyme inhibition, modulation of inflammatory signaling pathways, and antimicrobial effects.

Enzyme Inhibition: The Case of Tyrosinase

Cinnamic acid and its derivatives have been identified as inhibitors of various enzymes. A notable example is their competitive inhibition of mushroom tyrosinase, an enzyme involved in melanogenesis.[6] The inhibitory effect of a related compound, trans-3,4-Difluorocinnamic acid, suggests that the fluorinated scaffold can interact with the enzyme's active site.[6] The electron-withdrawing nature of the fluorine atoms may influence the binding affinity of the compound.[6]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key factor in a multitude of diseases. Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.[6] Some derivatives of this compound are being explored for their potential to regulate interactions between enzymes and molecules like COX-2, which are involved in inflammation.[4]

Antimicrobial and Antifungal Activity

Derivatives of cinnamic acid have demonstrated a broad spectrum of antimicrobial properties.[7][8] The proposed mechanism of antifungal action involves direct interaction with ergosterol, a crucial component of the fungal plasma membrane, or interference with cell wall synthesis.[9] 4-chlorocinnamic acid, a related halogenated derivative, has shown activity against both E. coli and B. subtilis.[8] Esters of 4-chlorocinnamic acid have shown potent antifungal activity, suggesting that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.[7][10]

Role in the Phenylpropanoid Pathway

In the realm of plant biology, cinnamic acid is a central intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes.[11][12] This pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid.[13] The subsequent step is catalyzed by Cinnamate-4-Hydroxylase (C4H), which hydroxylates cinnamic acid to p-coumaric acid.[12] Studies have indicated the existence of a feedback loop where cinnamic acid can modulate the expression and activity of PAL, thereby regulating the flux of metabolites through the pathway.[14]

Quantitative Data

Table 1: Tyrosinase Inhibition

| Compound | Target Enzyme | Inhibition Type | IC50 Value (mM) | Source |

| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.78 ± 0.02 | [6] |

| trans-Cinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.80 ± 0.02 | [6] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Microorganism | MIC Value | Source |

| 4-chlorocinnamic acid | E. coli | 708 µM | [8] |

| 4-chlorocinnamic acid | B. subtilis | 708 µM | [8] |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL | [7][10] |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | [7][10] |

| Cinnamic acid derivatives | S. aureus, E. coli, E. hirae | 15-25 mM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Tyrosinase Inhibition Assay

This protocol is adapted from studies on cinnamic acid derivatives.[6]

Objective: To determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, L-DOPA solution, and mushroom tyrosinase solution.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells. A control group should be prepared without the inhibitor.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

-

IC50 Determination: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.[16]

Objective: To quantify the inhibition of NF-κB activation by this compound in a cell-based assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

TNF-α or LPS (as stimulants)

-

This compound

-

Passive lysis buffer

-

Luciferase assay reagent

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

-

Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is determined by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: The entry point of the Phenylpropanoid Pathway.

Caption: Simplified NF-κB signaling and potential inhibition.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 12. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 14. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Natural Occurrence of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds synthesized by plants through the shikimate and phenylpropanoid pathways.[1] These aromatic carboxylic acids, characterized by a C6-C3 carbon skeleton, are ubiquitously distributed in the plant kingdom and play crucial roles in plant physiology, including growth, development, reproduction, and defense against pathogens and UV radiation.[2][3] Found in various plant-based foods such as fruits, vegetables, grains, and spices, these compounds have garnered substantial interest from the scientific community for their diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of cinnamic acid derivatives, their biosynthesis, quantitative distribution in various plant sources, and detailed experimental protocols for their extraction and analysis.

Biosynthesis of Cinnamic Acid Derivatives

The biosynthesis of cinnamic acid derivatives is a complex process that originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[6] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[7] Chorismate then serves as a branch point for the synthesis of tryptophan, tyrosine, and phenylalanine.[7]

Phenylalanine is the direct precursor for the phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites, including cinnamic acid and its derivatives.[8] The first committed step in this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[9]

From cinnamic acid, a series of hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and various hydroxylases and methyltransferases, lead to the formation of a diverse range of derivatives.[10] These include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, which are the core building blocks for more complex molecules like flavonoids, lignans, stilbenes, and coumarins.[2]

Natural Sources and Quantitative Data

Cinnamic acid and its derivatives are found in a wide variety of plants, often in the form of esters or glycosides.[11][12] The concentration of these compounds can vary significantly depending on the plant species, part of the plant, developmental stage, and environmental conditions. The following tables summarize the quantitative data for some of the most common cinnamic acid derivatives found in natural sources.

| Cinnamic Acid Derivative | Plant Source | Plant Part | Concentration | Reference |

| Cinnamic Acid | Cinnamomum zeylanicum (Cinnamon) | Bark | Major constituent of essential oil | [11] |

| Glycine max (Soybean) | Roots | Allelopathic concentrations up to 10 mM | [13] | |

| p-Coumaric Acid | Solidago canadensis (Canadian Goldenrod) | Aerial parts | Part of total hydroxycinnamic acids (1.16 g/100g ) | [14] |

| Zea mays (Maize) | Roots | Increased levels upon stress | [15] | |

| Caffeic Acid | Coffea spp. (Coffee) | Beans | Primary dietary source | [1] |

| Solidago canadensis (Canadian Goldenrod) | Aerial parts | Part of total hydroxycinnamic acids (1.16 g/100g ) | [14] | |

| Ferulic Acid | Cereal Grains (Wheat, Rice) | Bran | Abundant | [1] |

| Solidago canadensis (Canadian Goldenrod) | Aerial parts | Part of total hydroxycinnamic acids (1.16 g/100g ) | [14] | |

| Sinapic Acid | Brassica vegetables | Present | [11] | |

| Chlorogenic Acid | Coffea spp. (Coffee) | Beans | High concentrations | [16] |

| Solidago canadensis (Canadian Goldenrod) | Aerial parts | Part of total hydroxycinnamic acids (1.16 g/100g ) | [14] |

Experimental Protocols

Accurate extraction and quantification of cinnamic acid derivatives are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.[4]

Protocol 1: Extraction of Cinnamic Acid from Cinnamon Bark

This protocol is adapted from a study on the extraction and purification of cinnamic acid from Cinnamon aromaticum.[17]

1. Materials and Reagents:

-

Dried cinnamon bark

-

Soxhlet apparatus

-

Ethanol (95%)

-

Rotary evaporator

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Filter paper

2. Extraction Procedure:

-

Grind the dried cinnamon bark into a fine powder.

-

Place the powdered bark in a thimble and perform Soxhlet extraction with 95% ethanol for 6-8 hours.

-

Concentrate the ethanolic extract using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in a 5% sodium bicarbonate solution. This will convert the acidic cinnamic acid into its water-soluble sodium salt.

-

Wash the aqueous solution with dichloromethane to remove non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the free cinnamic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

For further purification, recrystallize the crude cinnamic acid from hot water or an appropriate organic solvent.

-

Dry the purified crystals and store them in a desiccator.

Protocol 2: Quantification of Cinnamic Acid Derivatives by HPLC

This protocol provides a general framework for the HPLC analysis of cinnamic acid derivatives in plant extracts.[4][18]

1. Materials and Reagents:

-

Plant extract (prepared as in Protocol 1 or other suitable methods)

-

Reference standards of cinnamic acid and its derivatives (e.g., p-coumaric acid, caffeic acid, ferulic acid)

-

HPLC-grade methanol, acetonitrile, and water

-

HPLC-grade acid (e.g., phosphoric acid, acetic acid, or trifluoroacetic acid)

-

0.45 µm syringe filters

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acidified water (e.g., 0.1% trifluoroacetic acid) (Solvent A) and acetonitrile or methanol (Solvent B). The gradient program should be optimized to achieve good separation of the target compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Monitoring at multiple wavelengths corresponding to the absorbance maxima of the different derivatives is recommended (e.g., ~270 nm, ~310 nm, ~330 nm).[18]

-

Injection Volume: 10-20 µL

4. Sample and Standard Preparation:

-

Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol).

-

Prepare stock solutions of the reference standards in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the plant extract sample.

-

Identify the peaks of the cinnamic acid derivatives in the sample chromatogram by comparing their retention times and UV spectra with those of the reference standards.

-

Quantify the amount of each derivative in the sample using the regression equation from the corresponding calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Cinnamic Acid Derivatives

The biosynthesis of major cinnamic acid derivatives from L-phenylalanine is depicted in the following diagram. This pathway highlights the key enzymes and intermediates involved in the formation of p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.

Caption: Biosynthesis of major cinnamic acid derivatives.

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of cinnamic acid derivatives from natural sources involves several key steps, from sample preparation to structural elucidation.

Caption: General workflow for isolating cinnamic acid derivatives.

Conclusion

Cinnamic acid and its derivatives are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in the plant kingdom and their array of pharmacological activities make them promising candidates for the development of new drugs and nutraceuticals. This technical guide provides a foundational understanding of their natural occurrence, biosynthesis, and the experimental methodologies required for their study. Further research into the vast chemical space of cinnamic acid derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]